molecular formula C7H12O3 B1679628 Ethanol, 2-(2-(2-propynyloxy)ethoxy)- CAS No. 7218-43-1

Ethanol, 2-(2-(2-propynyloxy)ethoxy)-

Cat. No.: B1679628
CAS No.: 7218-43-1
M. Wt: 144.17 g/mol
InChI Key: HUSDTFBXUYBZJD-UHFFFAOYSA-N
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Description

Propargyl-PEG2-OH: is a polyethylene glycol (PEG)-based PROTAC linker. It plays a crucial role in the synthesis of Thalidomide-O-PEG2-propargyl . This compound contains an alkyne group, making it suitable for click chemistry reactions.

Mechanism of Action

Target of Action

Propargyl-PEG2-OH, also known as 2-(2-prop-2-ynoxyethoxy)ethanol or Ethanol, 2-(2-(2-propynyloxy)ethoxy)-, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The Alkyne group in the compound can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG2-OH are related to the ubiquitin-proteasome system . This system plays a crucial role in regulating various cellular processes by degrading proteins. The compound, being a PROTAC linker, can selectively degrade target proteins, thereby affecting the pathways these proteins are involved in .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, stability, and bioavailability of the parent compound .

Result of Action

The result of the action of Propargyl-PEG2-OH is the selective degradation of target proteins . This can lead to the modulation of cellular processes that these proteins are involved in, potentially leading to therapeutic effects.

Action Environment

The action of Propargyl-PEG2-OH can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAc) can be affected by the presence of copper ions in the environment . Additionally, factors such as pH, temperature, and the presence of other biomolecules can also influence the compound’s action, efficacy, and stability.

Preparation Methods

The synthetic route for Propargyl-PEG2-OH involves attaching the alkyne group to a PEG backbone. Specific reaction conditions and industrial production methods may vary, but the key steps include:

    PEG Modification: Start with a PEG molecule (polyethylene glycol) and introduce the propargyl group (alkyne) at one end.

    Purification: Purify the resulting compound to obtain .

Chemical Reactions Analysis

Propargyl-PEG2-OH: can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAc) reactions. Common reagents and conditions include:

    Azide-Containing Molecules: Reacts with molecules containing azide groups.

    Copper Catalyst: Requires copper as a catalyst.

    Click Chemistry: Forms a stable triazole linkage.

Major products formed from these reactions include conjugates with other molecules, such as drugs or targeting ligands.

Scientific Research Applications

Propargyl-PEG2-OH: finds applications in various fields:

    Chemistry: Used for bioconjugation and drug delivery.

    Biology: Enables targeted protein degradation via PROTACs.

    Medicine: May enhance drug solubility and pharmacokinetics.

    Industry: Facilitates the development of novel therapeutics.

Comparison with Similar Compounds

Propargyl-PEG2-OH: stands out due to its PEG-based structure and alkyne functionality. Similar compounds include other PROTAC linkers and PEG derivatives.

Properties

IUPAC Name

2-(2-prop-2-ynoxyethoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-4-9-6-7-10-5-3-8/h1,8H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSDTFBXUYBZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222513
Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7218-43-1
Record name 2-[2-(2-Propyn-1-yloxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7218-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-(Propyn-2-yloxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(propyn-2-yloxy)ethoxy]ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.829
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred suspension of potassium tert-butoxide (1.06 g, 9.42 mmol) in THF (300 mL) cooled to 0° C. in an ice-bath was added a solution of 2,2′-oxydiethanol (4.60 g, 78.0 mmol) in THF (10 mL). The mixture was stirred at 0° C. for 30 min and was then allowed to warm to RT and was treated dropwise with propargyl bromide (1.68 mL of an 80% solution in toluene, 11.30 mmol). The reaction mixture was stirred at RT for 16 hr and diluted with brine and water (5:1, 50 mL) and was extracted with EtOAc (3×500 mL). The combined organic extracts were dried, filtered and evaporated in vacuo. The residue was purified by flash column chromatography, eluting with 25 to 60% EtOAc in heptane, to afford the title compound (10) (410 mg, 30%) as a yellow oil: 1H NMR (250 MHz, CDCl3) δ: 2.22 (1H, s), 2.45 (1H, t), 3.58-3.66 (2H, m), 3.67-3.79 (6H, m), 4.22 (2H, d).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
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solvent
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Quantity
4.6 g
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reactant
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Quantity
10 mL
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solvent
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0 (± 1) mol
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reactant
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[Compound]
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solution
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0 (± 1) mol
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reactant
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0 (± 1) mol
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solvent
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Name
brine
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0 (± 1) mol
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solvent
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50 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride (60% dispersion in mineral oil) (23 mmol) in dry THF (20 mL) at 0° C. under nitrogen was added a THF solution (100 mL) of diethylene glycol (110 mmol) over 0.5 h. The resultant reaction mixture was allowed to stir at room temperature for 1 h. This was followed by the addition of propargyl bromide (21 mmol). The reaction mixture was then heated under reflux for 8 h. Following this, the reaction was cooled, concentrated in vacuo and diluted with water (30 mL). The mixture was then extracted with ethyl acetate (3×50 mL). The organics were combined, dried over sodium sulfate and the concentrated under vacuum to furnish a crude residue. This was subjected to column chromatography using hexanes and ethyl acetate to afford 22 as a clear oil. Yield 2.1 g (71%).
Quantity
23 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
21 mmol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
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0 (± 1) mol
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solvent
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Quantity
110 mmol
Type
reactant
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Quantity
100 mL
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solvent
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Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethanol, 2-(2-(2-propynyloxy)ethoxy)-
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